2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazoline moiety and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Moiety: This can be achieved through the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution: Substitution reactions can occur at the methoxy or methyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic substitution conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimalarial, antitumor, and antimicrobial agent.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 2-{4-[(8-Methoxy-4-methyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Uniqueness
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C15H12F3N5O2 |
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Molecular Weight |
351.28 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H12F3N5O2/c1-7-8-4-3-5-9(25-2)12(8)22-13(19-7)23-14-20-10(15(16,17)18)6-11(24)21-14/h3-6H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
QVAFVGYRAKXIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)C(F)(F)F)OC |
Origin of Product |
United States |
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